Cas no 109330-01-0 (2-(3-phenoxyphenyl)acetaldehyde)

2-(3-phenoxyphenyl)acetaldehyde 化学的及び物理的性質
名前と識別子
-
- Benzeneacetaldehyde,3-phenoxy-
- (3-PHENOXYPHENYL)ACETALDEHYDE
- (4-Phenoxyphenyl)acetaldehyde
- 2-(4-phenoxyphenyl)acetaldehyde
- 2-(3-phenoxyphenyl)acetaldehyde
- 2-(4-phenoxyphenyl)ethanal
- 2--(6--methoxynaphthalen--2--yl)acetaldehyde
- Benzeneacetaldehyde,3-phenoxy
- 109330-01-0
- A1-42079
- Benzeneacetaldehyde, 3-phenoxy-
- SCHEMBL5311815
- AKOS014197772
- EN300-1861450
- ETHYL4-(2-IODOETHOXY)BUTANOATE
- Z1250885339
- CS-0237658
- MFCD10566816
-
- MDL: MFCD10566816
- インチ: InChI=1S/C14H12O2/c15-10-9-12-5-4-8-14(11-12)16-13-6-2-1-3-7-13/h1-8,10-11H,9H2
- InChIKey: QUIKZYYFLAWZQG-UHFFFAOYSA-N
- ほほえんだ: O(C1=CC=CC(CC=O)=C1)C1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 212.08400
- どういたいしつりょう: 212.083729621g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 209
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 26.3Ų
じっけんとくせい
- PSA: 26.30000
- LogP: 3.22030
2-(3-phenoxyphenyl)acetaldehyde セキュリティ情報
2-(3-phenoxyphenyl)acetaldehyde 税関データ
- 税関コード:2912499000
- 税関データ:
中国税関番号:
2912499000概要:
291249900.他のアルデヒド系エーテル類他の酸素含有基を含むアルデヒド類、フェノール類、アルデヒド類。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、テトラホルムアルデヒド外観
要約:
291249900。他のアルデヒドエーテル、アルデヒドフェノール、および他の酸素官能基を有するアルデヒド。付加価値税:17.0%。税金還付率:9.0%。最恵国待遇税率:5.5%。一般関税:30.0%
2-(3-phenoxyphenyl)acetaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1861450-0.5g |
2-(3-phenoxyphenyl)acetaldehyde |
109330-01-0 | 95% | 0.5g |
$1405.0 | 2023-09-18 | |
Fluorochem | 065194-1g |
4-Phenoxyphenyl)acetaldehyde |
109330-01-0 | 95% | 1g |
£344.00 | 2022-03-01 | |
Enamine | EN300-1861450-0.25g |
2-(3-phenoxyphenyl)acetaldehyde |
109330-01-0 | 95% | 0.25g |
$891.0 | 2023-09-18 | |
Enamine | EN300-1861450-10g |
2-(3-phenoxyphenyl)acetaldehyde |
109330-01-0 | 95% | 10g |
$7742.0 | 2023-09-18 | |
1PlusChem | 1P008SJM-250mg |
(3-PHENOXYPHENYL)ACETALDEHYDE |
109330-01-0 | 95% | 250mg |
$1164.00 | 2023-12-26 | |
1PlusChem | 1P008SJM-1g |
(3-PHENOXYPHENYL)ACETALDEHYDE |
109330-01-0 | 95% | 1g |
$2288.00 | 2023-12-26 | |
1PlusChem | 1P008SJM-2.5g |
(3-PHENOXYPHENYL)ACETALDEHYDE |
109330-01-0 | 95% | 2.5g |
$4425.00 | 2023-12-26 | |
1PlusChem | 1P008SJM-10g |
(3-PHENOXYPHENYL)ACETALDEHYDE |
109330-01-0 | 95% | 10g |
$9631.00 | 2023-12-26 | |
A2B Chem LLC | AE09442-250mg |
2-(3-Phenoxyphenyl)acetaldehyde |
109330-01-0 | 95% | 250mg |
$1249.00 | 2024-04-20 | |
A2B Chem LLC | AE09442-100mg |
2-(3-Phenoxyphenyl)acetaldehyde |
109330-01-0 | 95% | 100mg |
$935.00 | 2024-04-20 |
2-(3-phenoxyphenyl)acetaldehyde 関連文献
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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7. Book reviews
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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10. Book reviews
2-(3-phenoxyphenyl)acetaldehydeに関する追加情報
2-(3-Phenoxyphenyl)acetaldehyde: A Comprehensive Overview
2-(3-Phenoxyphenyl)acetaldehyde (CAS No. 109330-01-0) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound, characterized by its unique structural features, has shown promise in various applications, including as an intermediate in the synthesis of bioactive molecules and as a potential therapeutic agent.
The chemical structure of 2-(3-phenoxyphenyl)acetaldehyde consists of a benzene ring substituted with a phenoxy group at the para position and an aldehyde functional group attached to the benzene ring. This combination of functional groups imparts unique chemical properties that make it a valuable building block in synthetic chemistry. The aldehyde group, in particular, is highly reactive and can participate in a wide range of chemical reactions, such as condensation, reduction, and oxidation processes.
In recent years, the study of 2-(3-phenoxyphenyl)acetaldehyde has been enriched by advances in computational chemistry and molecular modeling. These tools have provided deeper insights into the electronic structure and reactivity of the compound. For instance, density functional theory (DFT) calculations have revealed that the electron density around the aldehyde group is significantly influenced by the presence of the phenoxy substituent. This electronic effect can be leveraged to design more efficient synthetic routes and to predict the reactivity of the compound in various chemical transformations.
The biological activity of 2-(3-phenoxyphenyl)acetaldehyde has also been a subject of extensive research. Studies have shown that this compound exhibits moderate to strong inhibitory effects on certain enzymes and receptors, making it a potential lead compound for drug discovery. For example, it has been reported to inhibit cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory and analgesic drugs. Additionally, preliminary studies suggest that 2-(3-phenoxyphenyl)acetaldehyde may have antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
In the context of medicinal chemistry, 2-(3-phenoxyphenyl)acetaldehyde serves as a valuable starting material for the synthesis of more complex bioactive molecules. Its reactivity and structural flexibility allow chemists to introduce various functional groups and substituents to modulate its biological activity. For instance, through selective derivatization, researchers have developed analogs with enhanced potency and selectivity for specific therapeutic targets.
The safety profile of 2-(3-phenoxyphenyl)acetaldehyde is another critical aspect that has been thoroughly investigated. Toxicological studies have generally shown that this compound is well-tolerated at low concentrations, although higher doses may cause mild irritant effects. These findings underscore the importance of careful handling and appropriate safety measures during its use in laboratory settings.
In conclusion, 2-(3-phenoxyphenyl)acetaldehyde (CAS No. 109330-01-0) is a multifaceted compound with significant potential in both synthetic chemistry and pharmaceutical research. Its unique structural features and reactivity make it an attractive candidate for developing new bioactive molecules and therapeutic agents. As research continues to advance, it is likely that new applications and insights into the properties of this compound will emerge, further solidifying its importance in the scientific community.
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